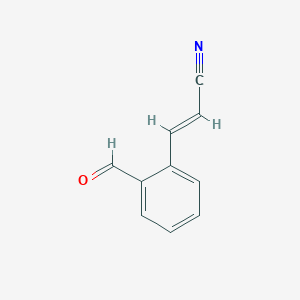
2-Propenenitrile, 3-(2-formylphenyl)-, (E)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Formylphenyl)acrylonitrile is an organic compound characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to an acrylonitrile group (–CH=CH–CN)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Formylphenyl)acrylonitrile typically involves the reaction of benzaldehyde derivatives with acrylonitrile under specific conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde reacts with acrylonitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 3-(2-Formylphenyl)acrylonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is achieved through techniques such as distillation or recrystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Formylphenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(2-Carboxyphenyl)acrylonitrile.
Reduction: 3-(2-Formylphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Formylphenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(2-Formylphenyl)acrylonitrile involves its interaction with nucleophilic centers in biological molecules. As an alkylating agent, it can react with thiol groups in proteins or the tripeptide glutathione, leading to the formation of covalent adducts . This interaction can disrupt normal cellular functions and lead to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acrylonitrile: A simpler compound with a nitrile group attached to an ethylene group.
Benzaldehyde: Contains a formyl group attached to a phenyl ring but lacks the acrylonitrile group.
3-(2-Carboxyphenyl)acrylonitrile: An oxidized derivative of 3-(2-Formylphenyl)acrylonitrile.
Uniqueness
3-(2-Formylphenyl)acrylonitrile is unique due to the combination of its formyl and acrylonitrile groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
114215-38-2 |
|---|---|
Molekularformel |
C10H7NO |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(E)-3-(2-formylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H7NO/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-6,8H/b6-3+ |
InChI-Schlüssel |
XTIBVNNJUWYJBG-ZZXKWVIFSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/C#N)C=O |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC#N)C=O |
Synonyme |
2-Propenenitrile, 3-(2-formylphenyl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















